

Structure-Activity Relationship of Thiomorpholine Analogs as Antioxidant and Hypolipidemic Agents

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Compound of Interest

Compound Name: 4-Propylthiomorpholine

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A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of N-substituted thiomorpholine analogs, focusing on their antioxidant and hypolipidemic activities. The data presented is derived from preclinical studies and aims to inform researchers, scientists, and drug development professionals in the fields of medicinal chemistry and pharmacology.

Comparative Biological Activity

The in vitro antioxidant and in vivo hypolipidemic activities of various N-substituted thiomorpholine derivatives were evaluated. The antioxidant potential was determined by measuring the inhibition of ferrous/ascorbate-induced lipid peroxidation in microsomal membranes, with results expressed as the half-maximal inhibitory concentration (IC₅₀). The hypolipidemic effects were assessed in a Triton WR-1339-induced hyperlipidemic rat model, with efficacy measured by the percentage reduction of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) cholesterol.

Compound	N-Substituent	Antioxidant Activity IC50 (μM)[1][2]	Hypolipidemic Activity (% Reduction)[1]
TG			
1	3,4-Dimethoxycinnamoyl	15.2	75
2	Caffeoyl	7.5	80
3	3,5-Di-tert-butyl-4-hydroxycinnamoyl	9.8	72
4	p-Coumaroyl	22.5	65
5	Feruloyl	11.3	78

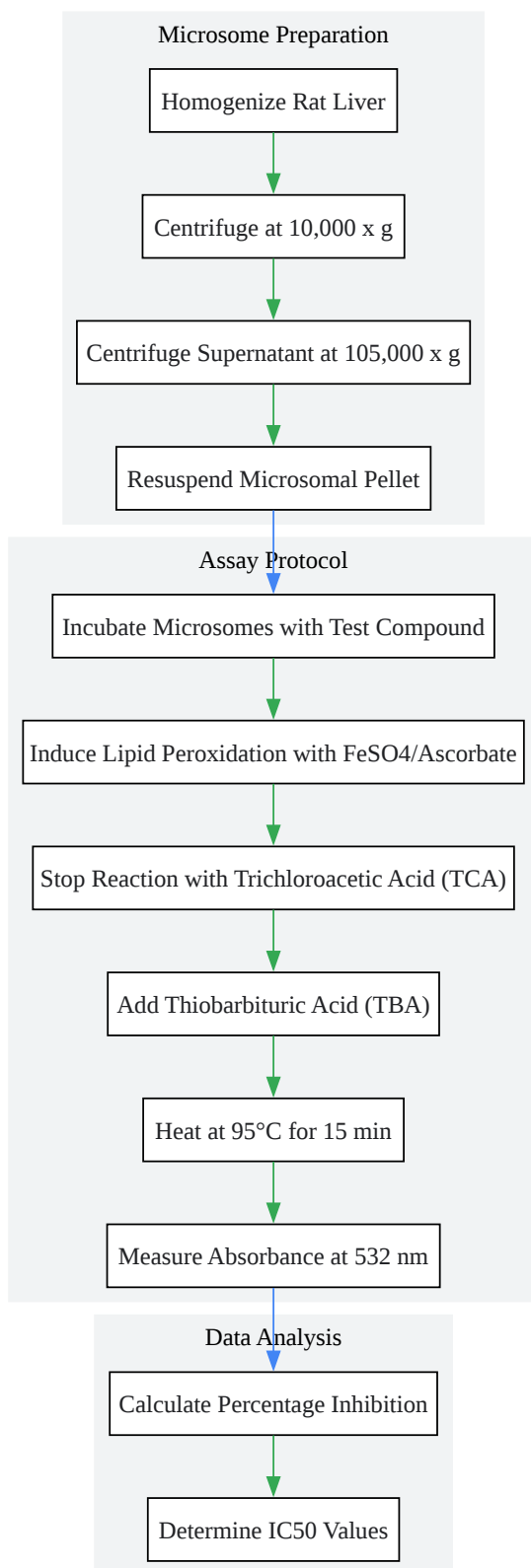
Key Findings:

- The presence of hydroxyl groups on the aromatic ring of the cinnamoyl moiety significantly influences antioxidant activity. Compound 2, with two hydroxyl groups (caffeoyl moiety), exhibited the lowest IC50 value (7.5 μM), indicating the highest antioxidant potency.[1][2]
- Methoxy substitution also contributed favorably to the antioxidant activity, as seen in compounds 1 (15.2 μM) and 5 (11.3 μM).[1]
- Steric hindrance, as introduced by the di-tert-butyl groups in compound 3, resulted in a slightly lower antioxidant activity (IC50 of 9.8 μM) compared to the less hindered compound 2.[1]
- All tested compounds demonstrated significant hypolipidemic activity, with compound 2 showing the most potent effect, reducing triglycerides, total cholesterol, and LDL by 80%, 78%, and 76%, respectively.[1]

Experimental Protocols

In Vitro Antioxidant Activity: Lipid Peroxidation Assay

The antioxidant activity of the thiomorpholine analogs was determined by their ability to inhibit lipid peroxidation in rat liver microsomes.



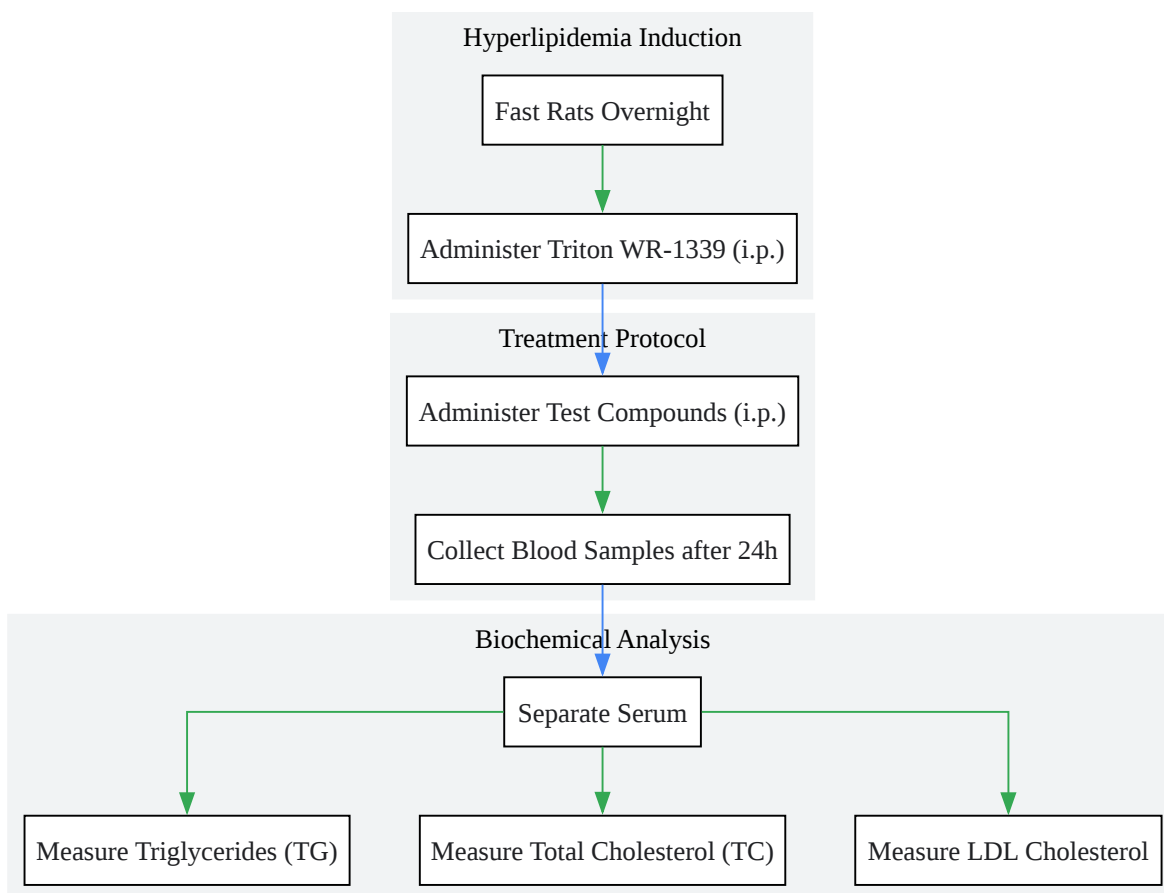
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Caption: Workflow for the in vitro lipid peroxidation assay.

The reaction mixture contained rat liver microsomes, the test compound at various concentrations, and a buffer. Lipid peroxidation was initiated by the addition of ferrous sulfate and ascorbic acid. The extent of lipid peroxidation was quantified by measuring the formation of thiobarbituric acid reactive substances (TBARS).^{[3][4]}

In Vivo Hypolipidemic Activity: Triton WR-1339 Induced Hyperlipidemia Model

The hypolipidemic effect of the compounds was evaluated in a well-established rat model of hyperlipidemia.



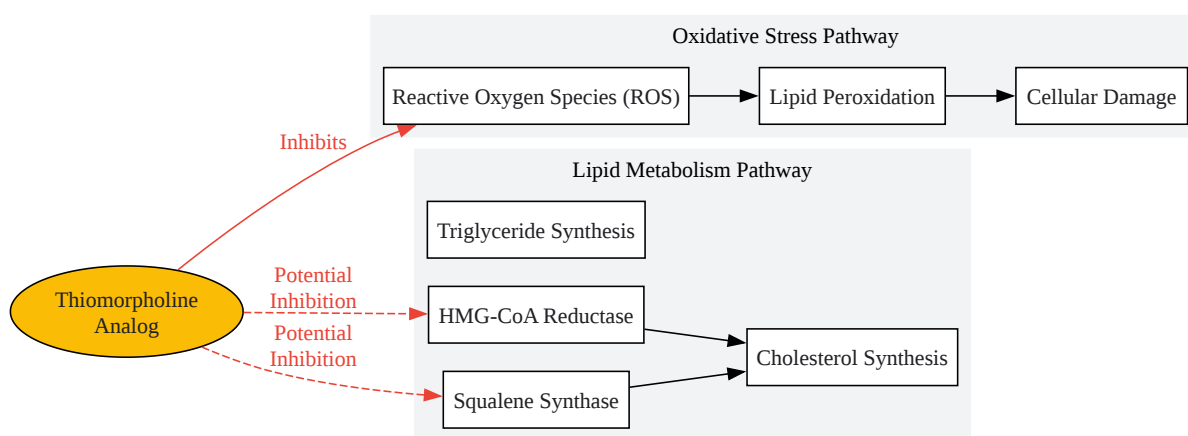
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Caption: Experimental workflow for the in vivo hyperlipidemia model.

Hyperlipidemia was induced in rats by a single intraperitoneal injection of Triton WR-1339. The test compounds were administered to the rats, and blood samples were collected after 24 hours. The serum levels of triglycerides, total cholesterol, and LDL cholesterol were then determined using standard enzymatic kits.[5][6]

Putative Signaling Pathway Modulation

The antioxidant and hypolipidemic effects of these thiomorpholine analogs suggest their potential interaction with signaling pathways related to oxidative stress and lipid metabolism. The antioxidant activity likely involves the scavenging of reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. The hypolipidemic effect may be attributed to the inhibition of key enzymes involved in cholesterol and triglyceride synthesis.



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Caption: Potential signaling pathways modulated by thiomorpholine analogs.

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